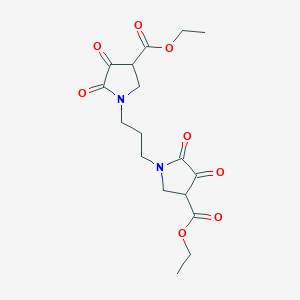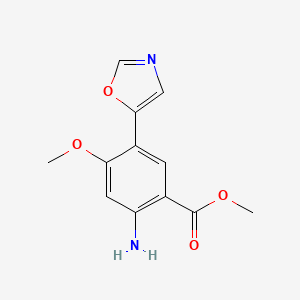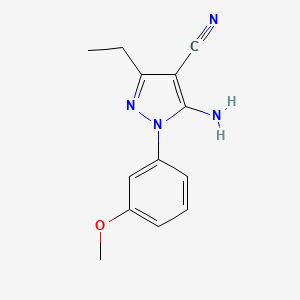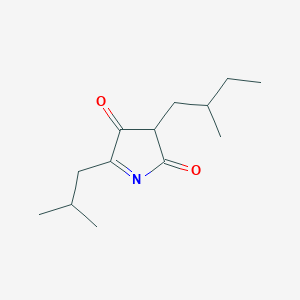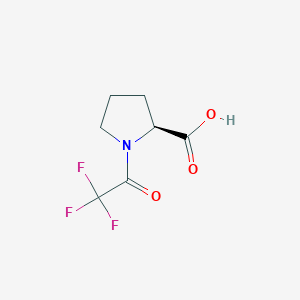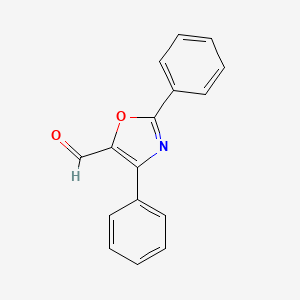
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is a chemical compound with a unique structure that includes a chlorophenyl group, a methylisoxazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol typically involves the reaction of 2-chlorobenzyl alcohol with other reagents to form the desired product. One common method includes the use of gold catalysts such as HAuCl4 or AuCl3 at elevated temperatures (around 80°C) to facilitate the benzylation of o-xylene . Another approach involves the acetylation of 4-chlorobenzyl alcohol in the presence of catalytic amounts of cerium (IV) triflate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and cobalt (II) complex.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for protecting carboxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of coatings, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol: Shares the chlorophenyl group and is used in similar synthetic applications.
3-Borono-4-chlorobenzyl alcohol: Contains a boronic acid group and is used in different chemical reactions.
Maropitant: A neurokinin receptor antagonist with a similar structural motif.
Uniqueness
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)methanol is unique due to its combination of a chlorophenyl group, a methylisoxazole ring, and a methanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
495417-33-9 |
|---|---|
Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-9(6-14)11(13-15-7)8-4-2-3-5-10(8)12/h2-5,14H,6H2,1H3 |
InChI Key |
PLNYBWKSBUSSHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


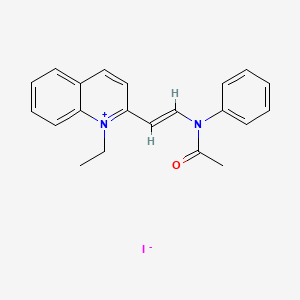


![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
![3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)

